Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate
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Overview
Description
Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate: is a heterocyclic compound that belongs to the class of furo[2,3-B]pyrroles These compounds are known for their unique structural features, which include a fused ring system containing both furan and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate typically involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Additionally, phase-transfer catalysis conditions can be employed to obtain derivatives of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the furan and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities .
Mechanism of Action
The mechanism of action of ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound’s furan and pyrrole rings allow it to participate in various chemical reactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Methyl 6H-furo[2,3-B]pyrrole-5-carboxylate
- Methyl 2-formylfuro[2,3-B]pyrrole-5-carboxylate
- Methyl 2-cyanofuro[2,3-B]pyrrole-5-carboxylate
- Methyl 2-(5’-tetrazolyl)furo[2,3-B]pyrrole-5-carboxylate
Uniqueness: Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate is unique due to its specific ethyl ester functional group and formyl substitution. These features provide distinct reactivity and properties compared to its methyl and cyano analogs .
Properties
Molecular Formula |
C10H9NO4 |
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Molecular Weight |
207.18 g/mol |
IUPAC Name |
ethyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)8-4-6-3-7(5-12)15-9(6)11-8/h3-5,11H,2H2,1H3 |
InChI Key |
DKXQFRHOSMALBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)OC(=C2)C=O |
Origin of Product |
United States |
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